![molecular formula C21H22N4O2S B2675452 N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-63-0](/img/structure/B2675452.png)
N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as MTU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MTU belongs to the class of thiazole-based urea derivatives, which have been studied for their anti-inflammatory, analgesic, and anti-tumor activities.
Scientific Research Applications
Synthesis and Biological Activities of Benzothiazole Derivatives
- A study by Gull et al. (2016) described the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through C-C coupling methodology. These compounds exhibited a range of biological activities, including antioxidant, antibacterial, and notably, urease inhibition, with the compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide being the most active in urease inhibition assays. The study also highlighted the importance of H-bonding for enzyme inhibition, supported by molecular docking studies (Gull et al., 2016).
Antitumor Activities of Benzothiazole and Acetamide Derivatives
- Research by Yurttaş et al. (2015) focused on the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, identifying compounds with considerable anticancer activity against several cancer cell lines. This study underscores the therapeutic potential of benzothiazole acetamide derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity and Coordination Complexes of Acetamide Derivatives
- A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, which, upon forming coordination complexes with Co(II) and Cu(II), exhibited significant antioxidant activities. The study highlighted the role of hydrogen bonding in the self-assembly process of these complexes, pointing to potential applications in medicinal chemistry (Chkirate et al., 2019).
properties
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-6-8-16(9-7-14)12-22-19(26)11-18-13-28-21(24-18)25-20(27)23-17-5-3-4-15(2)10-17/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUFNKOCHPHICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide |
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